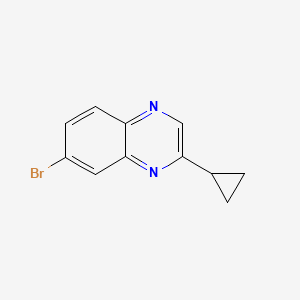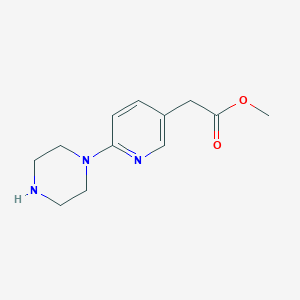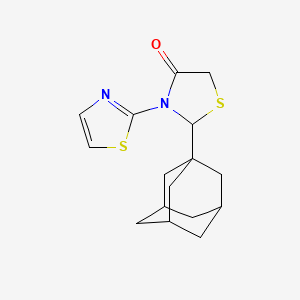
2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that features a unique combination of adamantane and thiazolidinone moieties The adamantane group is known for its rigid, diamond-like structure, while the thiazolidinone ring is a sulfur-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of 1-adamantylamine with a thiazole derivative under specific conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring. Common reagents used in this synthesis include thionyl chloride, sulfur, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazolidinone ring.
Substitution: The adamantane and thiazole groups can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane group can enhance the compound’s stability and bioavailability, while the thiazolidinone ring can participate in various chemical interactions.
類似化合物との比較
Similar Compounds
2-(1-Adamantyl)-1,3-thiazolidin-4-one: Lacks the thiazole group, which may affect its reactivity and applications.
3-(1,3-Thiazol-2-yl)-1,3-thiazolidin-4-one: Lacks the adamantane group, potentially altering its stability and bioavailability.
Uniqueness
2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of both the adamantane and thiazole groups, which confer distinct chemical and physical properties. This combination can enhance its potential for various applications compared to similar compounds.
特性
CAS番号 |
70218-64-3 |
|---|---|
分子式 |
C16H20N2OS2 |
分子量 |
320.5 g/mol |
IUPAC名 |
2-(1-adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H20N2OS2/c19-13-9-21-14(18(13)15-17-1-2-20-15)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,10-12,14H,3-9H2 |
InChIキー |
HMSOQBWOUWEVIC-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4N(C(=O)CS4)C5=NC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


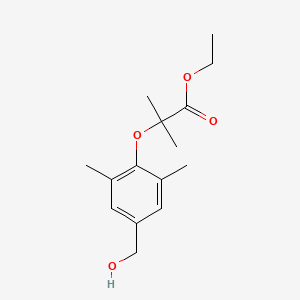
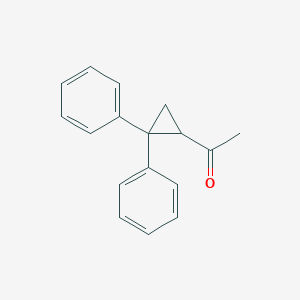
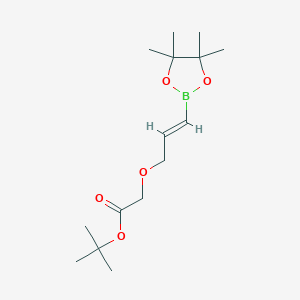
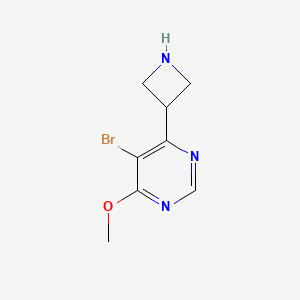
![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
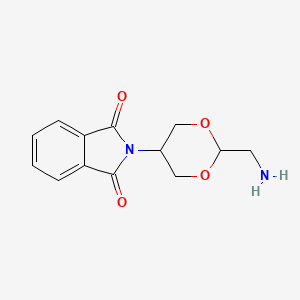
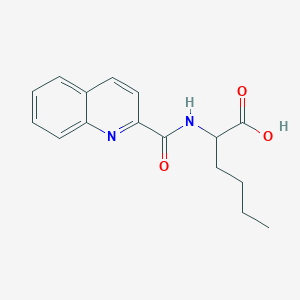
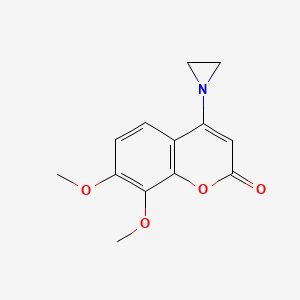

![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)


